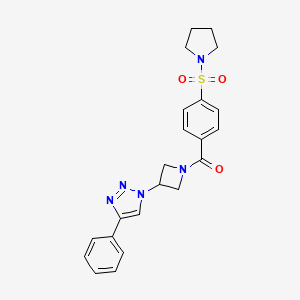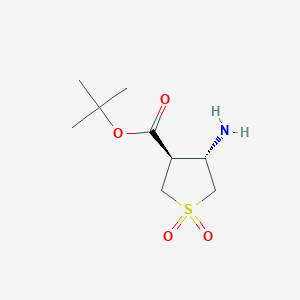![molecular formula C15H25NO3S B2433696 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705548-53-3](/img/structure/B2433696.png)
2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a compound with unique structural features. The presence of the azabicyclo[3.2.1]octane ring system and the methylsulfonyl group adds to its chemical complexity, making it an interesting subject for scientific research. The compound has attracted attention in fields like medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can be approached through multiple synthetic routes. A common strategy involves the formation of the azabicyclo[3.2.1]octane ring system, followed by the introduction of the methylsulfonyl group and the cyclopentyl moiety. Typical reaction conditions include the use of solvents such as dichloromethane or methanol and reagents like sulfonyl chlorides for the sulfonylation step.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to improve efficiency and scalability. Catalysts may be employed to accelerate the reaction rates and reduce the need for excessive reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : Potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Could involve the reduction of sulfonyl groups to thiols.
Substitution: : Nucleophilic substitution reactions at the azabicyclo[3.2.1]octane ring system.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformation.
Major Products
The major products formed from these reactions depend on the specific transformation. For instance, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the azabicyclo[3.2.1]octane ring, expanding its chemical diversity.
Scientific Research Applications
This compound has been explored in various scientific research applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent due to its unique structural features.
Industry: : Its possible uses in developing novel materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action involves its interaction with specific molecular targets, potentially including enzymes or receptors. The compound's structure allows it to fit into binding sites of target proteins, leading to inhibition or modulation of their activity. Pathways involved might include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Comparing 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone with similar compounds:
Uniqueness: : Its unique azabicyclo[3.2.1]octane structure differentiates it from other cyclopentyl or sulfonyl-containing compounds.
Similar Compounds: : Examples include derivatives of tropane or piperidine structures that also exhibit significant biological activity. the presence of the methylsulfonyl group and specific stereochemistry set it apart.
Here's hoping that adds some spice to your day! What piqued your interest in this specific compound?
Properties
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-6-7-13(10-14)16(12)15(17)8-11-4-2-3-5-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLUUSYIJWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)


![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)



![1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine](/img/structure/B2433631.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)

